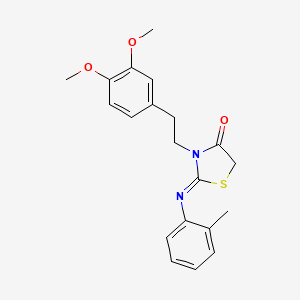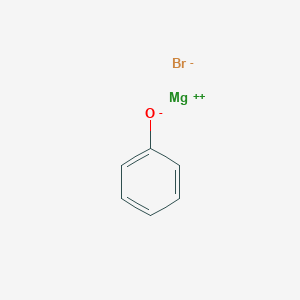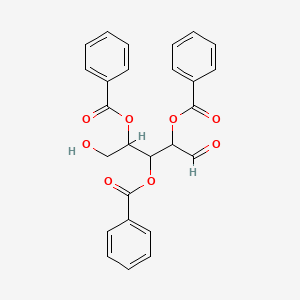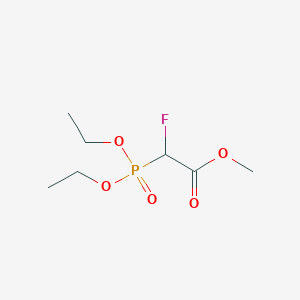![molecular formula C29H53ClN2O3 B14694890 2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride CAS No. 31373-42-9](/img/structure/B14694890.png)
2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a quaternary ammonium group, making it a subject of interest in both organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Conversion of specific hydroxyl groups to ketones.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Quaternization: Formation of the quaternary ammonium group by reacting the amine with methylating agents such as methyl iodide or methyl chloride.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent systems used in each step. The use of catalysts and protecting groups may also be employed to enhance the selectivity and efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Methylating Agents: Methyl iodide, methyl chloride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Applications De Recherche Scientifique
2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steroid chemistry.
Biology: Investigated for its potential role in cellular signaling pathways and as a probe for studying membrane dynamics.
Medicine: Explored for its therapeutic potential in treating diseases related to cholesterol metabolism and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quaternary ammonium group allows it to interact with negatively charged sites on proteins, while the steroid backbone can modulate membrane fluidity and signaling pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholic Acid: A bile acid with a similar steroid backbone but lacking the quaternary ammonium group.
Deoxycholic Acid: Another bile acid with fewer hydroxyl groups and no quaternary ammonium group.
Taurocholic Acid: Contains a taurine group instead of the quaternary ammonium group.
Uniqueness
The presence of both hydroxyl groups and a quaternary ammonium group in 2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride makes it unique compared to other bile acids
Propriétés
Numéro CAS |
31373-42-9 |
|---|---|
Formule moléculaire |
C29H53ClN2O3 |
Poids moléculaire |
513.2 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C29H52N2O3.ClH/c1-19(7-10-27(34)30-15-16-31(4,5)6)22-8-9-23-21-18-26(33)25-17-20(32)11-13-29(25,3)24(21)12-14-28(22,23)2;/h19-26,32-33H,7-18H2,1-6H3;1H/t19-,20-,21+,22-,23+,24+,25+,26+,28-,29-;/m1./s1 |
Clé InChI |
GGMOAWPZQPQCBJ-VPNFJKBCSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCC[N+](C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Cl-] |
SMILES canonique |
CC(CCC(=O)NCC[N+](C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)



![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)



![N-[(5-oxo-1,3-diphenyl-1,3,5lambda5-diazaphosphinan-5-yl)methyl]aniline](/img/structure/B14694876.png)


![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
